molecular formula C10H11ClN2 B1390862 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride CAS No. 200137-81-1

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Cat. No.: B1390862
CAS No.: 200137-81-1
M. Wt: 194.66 g/mol
InChI Key: NPCOFDGYVBVRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and therapeutic agents .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions can influence the levels of neurotransmitters like dopamine and serotonin, thereby affecting neurological functions .

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects can result in altered cellular behaviors, such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory activities. At higher doses, it may induce toxic or adverse effects, including neurotoxicity or hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways can influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) or passive diffusion . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitrile group at the 7-position enhances its potential as a pharmacophore and allows for further functionalization .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-2,5,12H,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCOFDGYVBVRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655213
Record name 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200137-81-1
Record name 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride
Reactant of Route 4
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.